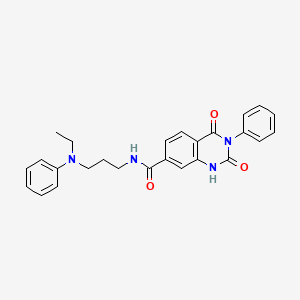

N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is an intriguing compound known for its intricate structure and significant applications in various scientific fields. Its molecular complexity lies in its ability to interact with biological molecules and its potential in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

Formation of the tetrahydroquinazoline core: : This step often employs cyclization reactions involving suitable starting materials such as anthranilic acid derivatives.

Introduction of the 2,4-dioxo functionality: : This involves oxidation reactions utilizing strong oxidizing agents.

Attachment of the ethyl(phenyl)amino propyl group: : This step is typically achieved via nucleophilic substitution reactions.

Industrial Production Methods: Industrial synthesis of this compound may employ catalytic processes and high-yield purification techniques to meet the demand for its use in pharmaceuticals and research.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of quinazoline derivatives with modified functionalities.

Reduction: : Reduction reactions may be employed to alter the tetrahydroquinazoline core, affecting its reactivity and interaction with other molecules.

Substitution: : Nucleophilic substitution reactions play a crucial role in modifying the side chains attached to the core structure.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate.

Reducing agents like sodium borohydride.

Nucleophiles such as ethylamine for substitution reactions.

Major Products Formed

Oxidation may yield quinazoline-2,4-dione derivatives.

Reduction typically produces dihydroquinazoline compounds.

Substitution results in various modified quinazoline derivatives.

Applications De Recherche Scientifique

This compound finds diverse applications across several scientific disciplines:

Chemistry: : It serves as a building block for synthesizing more complex molecules.

Biology: : Its interactions with enzymes and receptors make it a valuable tool in biochemical studies.

Medicine: : Potential therapeutic applications due to its bioactivity.

Industry: : Used in the development of new materials and chemical processes.

Mécanisme D'action

The Mechanism: The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids.

Molecular Targets and Pathways

Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: : The compound could modulate receptor activity, influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxoquinazoline.

N-(3-(methyl(phenyl)amino)propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.

Uniqueness: The distinct structural features of N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, such as its specific side chains and dioxo functionalities, grant it unique properties that are crucial for its specific applications and interactions. Its high selectivity in binding to biological targets sets it apart from structurally similar compounds.

There you have it—an exploration into the world of this compound from synthesis to action. What’s your next curiosity?

Activité Biologique

N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, with CAS number 892262-69-0, is a compound that has attracted attention due to its potential biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and cholinesterase inhibitory activities.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O3, with a molecular weight of 442.5 g/mol. The structure features a tetrahydroquinazoline core which is significant in medicinal chemistry for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₃₄N₄O₃ |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 892262-69-0 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrated significant inhibitory effects on cell proliferation.

- Case Study : A study reported an IC50 value of 5.85 µM against MCF-7 cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Cholinesterase Inhibition

The compound also exhibits cholinesterase inhibitory activity, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease. Comparative studies showed that the compound has a K_i value in the nanomolar range against acetylcholinesterase (AChE), suggesting strong potential as a therapeutic agent.

- Research Findings : The compound showed a K_i value of 33.00 nM in inhibiting AChE activity, significantly better than many standard inhibitors .

Anti-inflammatory Activity

In addition to its anticancer and cholinesterase inhibitory properties, this compound has been evaluated for anti-inflammatory effects. In vivo studies indicated a reduction in inflammatory markers in animal models.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Anticancer Mechanism : Induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Cholinesterase Inhibition : Competitive inhibition of the AChE enzyme leading to increased acetylcholine levels in synaptic clefts.

- Anti-inflammatory Effects : Suppression of pro-inflammatory cytokines and inhibition of NF-kB signaling pathways.

Propriétés

IUPAC Name |

N-[3-(N-ethylanilino)propyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c1-2-29(20-10-5-3-6-11-20)17-9-16-27-24(31)19-14-15-22-23(18-19)28-26(33)30(25(22)32)21-12-7-4-8-13-21/h3-8,10-15,18H,2,9,16-17H2,1H3,(H,27,31)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEUNFXXSRVZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.